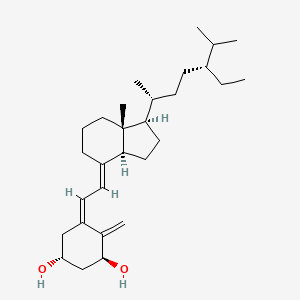

1alpha-Hydroxyvitamin D5

Description

Structure

3D Structure

Properties

CAS No. |

187935-17-7 |

|---|---|

Molecular Formula |

C29H48O2 |

Molecular Weight |

428.7 g/mol |

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C29H48O2/c1-7-22(19(2)3)11-10-20(4)26-14-15-27-23(9-8-16-29(26,27)6)12-13-24-17-25(30)18-28(31)21(24)5/h12-13,19-20,22,25-28,30-31H,5,7-11,14-18H2,1-4,6H3/b23-12+,24-13-/t20-,22-,25-,26-,27+,28+,29-/m1/s1 |

InChI Key |

NWFOBODUYTUMNC-VPSCEVSQSA-N |

SMILES |

CCC(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)C(C)C |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)C(C)C |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)C(C)C |

Other CAS No. |

187935-17-7 |

Synonyms |

1-hydroxyvitamin D5 1alpha(OH)D5 1alpha-hydroxy-24-ethylcholecalciferol 1alpha-hydroxyvitamin D5 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 1alpha Hydroxyvitamin D5

Photochemical Strategies for Provitamin D5 B-Ring Opening

The crucial step in the synthesis of all vitamin D compounds is the opening of the B-ring of a provitamin precursor to form the characteristic triene system. This transformation is typically achieved through photochemical means.

Modified Two-Wavelength Photolysis Techniques

The modified two-wavelength photolysis procedure has been reported to increase the yield of the previtamin isomer by more than three-fold compared to conventional photolysis methods. nih.goviiarjournals.orgwiley.comresearcher.life This is achieved by carefully selecting irradiation wavelengths to favor the formation of the previtamin D5 isomer while minimizing the formation of unwanted byproducts. The process involves an initial irradiation at a specific wavelength to convert the provitamin to the previtamin, followed by irradiation at a second, different wavelength that selectively isomerizes undesired photoproducts back to the previtamin or starting material, thus enriching the reaction mixture in the desired product. nih.goviiarjournals.org

Stereoselective Introduction of the 1alpha-Hydroxyl Group

The introduction of the hydroxyl group at the 1-alpha position is a critical step that imparts significant biological properties to the molecule. Achieving the correct stereochemistry is paramount. In the synthesis of 1alpha-Hydroxyvitamin D5, this is typically performed after the formation of the vitamin D triene system.

A common and effective method involves the allylic hydroxylation of a suitable vitamin D5 intermediate. nih.govalfa-chemistry.com The process often begins with the isomerization of the naturally occurring 5,6-cis-vitamin D5 to the 5,6-trans-vitamin D5 isomer. This is accomplished by treating the cis-vitamin D5 with sulfur dioxide to form an SO2 adduct, followed by thermal extrusion of the sulfur dioxide to yield the trans-isomer. nih.govresearcher.life

Derivatization from Steroid Precursors

The carbon skeleton of 1alpha-Hydroxyvitamin D5 is derived from readily available steroid precursors, which undergo a series of chemical modifications to introduce the necessary functionalities.

Utilization of 7-Dehydrositosteryl Acetate (B1210297) as a Synthetic Intermediate

The synthesis of 1alpha-Hydroxyvitamin D5 typically commences from sitosterol (B1666911), a common plant sterol. iiarjournals.orgnih.gov Sitosterol is first converted to its acetate derivative, which then undergoes transformations to introduce the 5,7-diene system required for the photochemical ring-opening reaction. This key intermediate is 7-dehydrositosteryl acetate. nih.goviiarjournals.orgwiley.com

The preparation of 7-dehydrositosteryl acetate from sitosterol acetate involves allylic bromination followed by dehydrobromination. An important aspect of a reported improved synthesis is a one-pot, five-step procedure that yields 7-dehydrositosteryl acetate completely free of the 4,6-diene isomer, a common impurity that can complicate subsequent steps. nih.govwiley.com This high-purity precursor is then subjected to the photochemical B-ring opening as described previously.

Synthesis of Key Ring A-1,3-Diol Units

In convergent synthetic strategies for vitamin D analogues, the A-ring is synthesized separately as a functionalized building block, often referred to as an A-ring synthon. For 1alpha-Hydroxyvitamin D5, a key A-ring synthon is a derivative of (3S,5R)-3,5-dihydroxycyclohexanone, which contains the requisite 1,3-diol functionality with the correct stereochemistry.

A common starting material for the enantioselective synthesis of such A-ring synthons is (-)-quinic acid. nih.goviiarjournals.org The synthesis involves several steps to transform the quinic acid into the desired cyclohexanone (B45756) derivative. For instance, a reported approach for a related 19-nor-vitamin D analog involved converting quinic acid into a bicyclic ketone, which serves as the A-ring precursor. nih.gov In a more general sense, the synthesis of a (3S,5R)-3,5-bis(silyloxy)cyclohexanone synthon can be envisioned. This would involve protecting the 1- and 3-hydroxyl groups of a quinic acid derivative, followed by oxidative cleavage of the 4,5-diol and subsequent functional group manipulations to arrive at the target cyclohexanone. The hydroxyl groups are typically protected as silyl (B83357) ethers (e.g., triethylsilyl or tert-butyldimethylsilyl ethers) to ensure their stability during the synthetic sequence. This enantiomerically pure A-ring ketone is then ready for coupling with the CD-ring fragment.

Chemical Coupling Reactions for Secosteroid Assembly

Convergent synthesis is a powerful strategy for the construction of complex molecules like 1alpha-Hydroxyvitamin D5, where the A-ring and the CD-ring/side-chain fragments are synthesized independently and then joined together. This approach allows for greater flexibility and efficiency. The most common methods for coupling these fragments are the Wittig-Horner and Julia-Kocienski olefination reactions.

In the context of 1alpha-Hydroxyvitamin D5 synthesis, a Wittig-Horner reaction would involve the coupling of an A-ring phosphine (B1218219) oxide with a CD-ring ketone. wiley.comnih.govnih.govorganic-chemistry.org The A-ring phosphine oxide would be prepared from the A-ring synthon described in section 2.3.2. The CD-ring ketone, often referred to as a Grundmann's ketone analogue, would be derived from sitosterol and would contain the complete side chain of vitamin D5. The reaction between the lithiated A-ring phosphine oxide and the CD-ring ketone forms the C7-C8 double bond, creating the full secosteroid framework. This method is widely used for its reliability and generally good yields of the desired E-isomer of the newly formed double bond. organic-chemistry.org

Table of Key Intermediates and Reagents

| Compound/Reagent | Role in Synthesis |

| 1alpha-Hydroxyvitamin D5 | Final target molecule |

| Sitosterol | Starting material for the CD-ring and side chain |

| 7-Dehydrositosteryl Acetate | Provitamin D5 precursor for photochemical ring opening |

| Previtamin D5 | Intermediate formed during photolysis |

| 5,6-trans-Vitamin D5 | Intermediate for stereoselective 1alpha-hydroxylation |

| 3-Triethylsilyl-trans-vitamin D5 | Protected intermediate for hydroxylation |

| Selenium Dioxide (SeO2) | Reagent for 1alpha-hydroxylation |

| N-Methylmorpholine N-oxide (NMO) | Co-oxidant for hydroxylation |

| (-)-Quinic Acid | Chiral starting material for A-ring synthon |

| (3S,5R)-3,5-Dihydroxycyclohexanone derivative | Key A-ring synthon |

| A-ring Phosphine Oxide | Coupling partner for Wittig-Horner reaction |

| CD-ring Ketone (Grundmann's Ketone analogue) | Coupling partner for Wittig-Horner reaction |

| A-ring Ketone | Coupling partner for Julia-Kocienski olefination |

| CD-ring Sulfone | Coupling partner for Julia-Kocienski olefination |

Wittig, Grignard, and Aldol-Type Condensations

Convergent strategies are highly valued in the synthesis of vitamin D analogs as they allow for modularity and the efficient production of diverse structures. These approaches typically involve the separate synthesis of an A-ring synthon and a CD-ring/side-chain fragment, which are then joined. The Wittig reaction and its variants, along with Grignard and aldol-type condensations, are fundamental tools for constructing the carbon skeleton of molecules like 1α-Hydroxyvitamin D5.

Wittig-Horner Reaction: The most prevalent method for coupling the A-ring and CD-ring fragments is the Wittig-Horner reaction. iiarjournals.org In this powerful olefination reaction, a phosphine oxide-stabilized carbanion, derived from the A-ring, reacts with a ketone on the CD-ring fragment (historically, a variation of Grundmann's ketone). mdpi.com This reaction forms the crucial C6-C7 double bond, completing the triene system of the vitamin D scaffold. iiarjournals.orgacs.org The use of an A-ring phosphine oxide is advantageous for its high reactivity and the stereochemical control it can offer in forming the desired (Z)-isomer of the exocyclic C6-C7 double bond. iiarjournals.org For the synthesis of 1α-Hydroxyvitamin D5, this would involve a CD-ring ketone possessing the characteristic D5 side chain and an appropriately protected 1α-hydroxy A-ring phosphine oxide. iiarjournals.org

| Reaction Component | Structure/Description | Role in Synthesis |

| A-Ring Synthon | A-ring diphenylphosphine (B32561) oxide with a protected 1α-hydroxyl group. iiarjournals.orgmdpi.com | Acts as the nucleophile in the Wittig-Horner reaction. |

| CD-Ring Synthon | A CD-ring ketone (e.g., a Grundmann's ketone derivative) with the complete D5 side chain. mdpi.com | Provides the electrophilic carbonyl for the coupling reaction. |

| Coupling Product | The full secosteroid carbon skeleton of a protected 1α-Hydroxyvitamin D5. iiarjournals.org | The immediate precursor to the final product after deprotection. |

Grignard Reaction: Grignard reactions are versatile carbon-carbon bond-forming reactions that are widely used in the synthesis of vitamin D analogs, particularly for constructing or modifying the side chain. iiarjournals.org In a convergent synthesis of 1α-Hydroxyvitamin D5, a Grignard reagent could be used to introduce the ethyl group at the C24 position of the side chain. For example, reacting an appropriate C24-keto intermediate with an ethylmagnesium halide would form the required tertiary alcohol. Grignard reactions have also been employed to build more complex side chains by reacting with CD-ring aldehydes or esters. iiarjournals.orgiiarjournals.org Furthermore, these reactions are instrumental in the synthesis of A-ring synthons themselves, where Grignard reagents are added to sugar-derived epoxides to introduce specific substituents. semanticscholar.org

Aldol-Type Condensations: Aldol (B89426) and Claisen condensations are fundamental reactions for elongating carbon chains and are particularly useful for building the side chains of vitamin D analogs. acs.org For instance, the side chain of a vitamin D metabolite can be constructed by reacting a C-22 aldehyde derived from a sterol precursor with a ketone or ester enolate. rsc.org In the synthesis of 23-hydroxylated vitamin D3 analogs, an aldol reaction with ethyl acetate was used to introduce a hydroxy group at C23. acs.org A similar strategy could be envisioned for building the 1α-Hydroxyvitamin D5 side chain in a fully synthetic approach, providing a reliable method for installing specific functional groups and stereocenters.

Optimization of Synthetic Pathways for Research Scale Production

The production of sufficient quantities of 1α-Hydroxyvitamin D5 for research purposes necessitates synthetic pathways that are not only high-yielding but also efficient and scalable. Optimization efforts often focus on improving key transformations and reducing the total number of steps.

| Photolysis Method | Relative Yield Improvement | Reference |

| Classical Photolysis | Baseline | nih.govacs.org |

| Modified Two-Wavelength Photolysis | > 3-fold increase | nih.govacs.org |

Further optimization has been achieved at the precursor synthesis stage. The required provitamin, 7-dehydrositosteryl acetate, was obtained through an efficient one-pot, five-step procedure from sitosterol acetate. acs.orgresearchgate.net This method produces the precursor completely free of the 4,6-diene isomer, an impurity that commonly forms and complicates purification. acs.org

Metabolic Fates and Enzymatic Biotransformations of 1alpha Hydroxyvitamin D5

Identification and Characterization of Primary Metabolites

Formation of 1,24-Dihydroxyvitamin D5

The formation of 1,24-Dihydroxyvitamin D5 is a key catabolic event. Studies on the analogous compound, 1α-hydroxyvitamin D2, have demonstrated the formation of 1α,24-dihydroxyvitamin D2 oup.com. This suggests that 1α(OH)D5 is a substrate for the enzyme 24-hydroxylase, leading to the addition of a hydroxyl group at the carbon-24 position of the side chain. This hydroxylation is a principal inactivation pathway for vitamin D compounds.

Formation of 1,25-Dihydroxyvitamin D5

The conversion of 1α(OH)D5 to 1,25-Dihydroxyvitamin D5 represents its bioactivation. This process involves the hydroxylation of the carbon-25 on the side chain. This metabolic step is analogous to the activation of other 1α-hydroxylated vitamin D prodrugs, such as 1α-hydroxyvitamin D2 and 1α-hydroxyvitamin D3, which are converted to their respective 1α,25-dihydroxy forms uniprot.orgresearchgate.net. 1,25-Dihydroxyvitamin D5 is considered the hormonally active form of the compound, capable of binding to the vitamin D receptor (VDR) and eliciting a biological response medscape.com.

Role of Cytochrome P450 Enzymes in 1alpha-Hydroxyvitamin D5 Catabolism

The metabolic conversion of 1α(OH)D5 is orchestrated by a series of cytochrome P450 (CYP) enzymes, which are responsible for the specific hydroxylation events that either activate or inactivate the compound. nih.gov

Involvement of 25-Hydroxylase (CYP2R1, CYP2D11, CYP2D25) Activity

The bioactivation of 1α(OH)D5 to 1,25-dihydroxyvitamin D5 is catalyzed by 25-hydroxylase enzymes. The primary enzyme responsible for this reaction in the liver is CYP2R1, with potential contributions from CYP27A1 and other microsomal CYPs like CYP2D11 and CYP2D25. nih.govnih.gov These enzymes add a hydroxyl group to the 25-position of the vitamin D molecule. Studies have shown that CYP2R1 can effectively metabolize 1α-hydroxyvitamin D2 and 1α-hydroxyvitamin D3 to their active 1α,25-dihydroxy forms. uniprot.orguniprot.org It is therefore highly probable that CYP2R1 is the key enzyme for the 25-hydroxylation of 1α(OH)D5.

Table 1: Key 25-Hydroxylase Enzymes and Their Role in Vitamin D Metabolism

| Enzyme | Location | Substrate Specificity | Presumed Role in 1α(OH)D5 Metabolism |

| CYP2R1 | Liver (microsomal) | Major 25-hydroxylase for vitamin D2 and D3. nih.govpnas.org Acts on 1α-hydroxyvitamin D2/D3. uniprot.org | Primary enzyme for the formation of 1,25-dihydroxyvitamin D5. |

| CYP27A1 | Liver (mitochondrial) | 25-hydroxylates vitamin D3. imrpress.comimrpress.com | Potential minor role in 25-hydroxylation. |

| CYP2D11 | Liver (microsomal) | Implicated in 25-hydroxylation of vitamin D3. nih.gov | Potential minor role in 25-hydroxylation. |

| CYP2D25 | Liver (microsomal) | Implicated in 25-hydroxylation of vitamin D3. nih.gov | Potential minor role in 25-hydroxylation. |

Role of 24-Hydroxylase (CYP24A1) in Inactivation Pathways

The primary enzyme responsible for the inactivation of vitamin D metabolites is the 24-hydroxylase, CYP24A1. oup.com This mitochondrial enzyme catalyzes the hydroxylation of vitamin D compounds at the C-24 position, initiating a cascade of reactions that lead to their excretion. imrpress.com Research on vitamin D analogs has shown that CYP24A1 can metabolize 1α,25-dihydroxyvitamin D3 and also acts on precursors like 25-hydroxyvitamin D3. oup.com Significantly, it has been demonstrated that CYP24A1 metabolizes 1α-hydroxyvitamin D2 to 1α,24-dihydroxyvitamin D2, indicating a direct role in the catabolism of 1α-hydroxylated prodrugs. oup.comresearchgate.net Therefore, CYP24A1 is the enzyme responsible for the formation of 1,24-dihydroxyvitamin D5 from 1α(OH)D5, marking the first step in its inactivation pathway.

Table 2: CYP24A1 and its Role in Vitamin D Catabolism

| Enzyme | Location | Function | Presumed Role in 1α(OH)D5 Metabolism |

| CYP24A1 | Kidney, intestine, bone | Primary catabolic enzyme for vitamin D metabolites via 24-hydroxylation. oup.com | Catalyzes the conversion of 1α(OH)D5 to 1,24-dihydroxyvitamin D5 for inactivation. |

Investigation of 1alpha-Hydroxylase (CYP27B1) in Metabolic Cascade

The enzyme 1α-hydroxylase (CYP27B1) is responsible for the crucial activation step of converting 25-hydroxyvitamin D to the hormonally active 1,25-dihydroxyvitamin D. medscape.comnih.gov Since 1α-Hydroxyvitamin D5 already possesses a hydroxyl group at the 1α-position, it does not require the action of CYP27B1 for its primary activation. However, CYP27B1 may have an indirect role in the broader metabolic cascade of 1α(OH)D5. For instance, it has been shown that CYP27B1 can act on 24-hydroxylated metabolites of vitamin D3. imrpress.comuniprot.org It is therefore conceivable that if 1,24-dihydroxyvitamin D5 were to undergo further metabolism, CYP27B1 could potentially be involved, although this is not considered a primary metabolic route for 1α(OH)D5 itself.

Tissue-Specific Metabolic Pathways of 1alpha-Hydroxyvitamin D5

The biological activity of 1alpha-Hydroxyvitamin D5 (1α-OH-D5), a synthetic analog of vitamin D, is contingent upon its metabolic activation and subsequent catabolism within various tissues. These processes are orchestrated by a suite of cytochrome P450 (CYP) enzymes, with distinct pathways operating in hepatic, renal, and extra-renal tissues.

Hepatic and Renal Processing of 1alpha-Hydroxyvitamin D5 Analogs

1α-OH-D5 functions as a prodrug, requiring an initial activation step to exert its biological effects. iiarjournals.orgresearchgate.net This primary activation occurs in the liver, where the molecule undergoes hydroxylation at the C-25 position of its side chain. researchgate.netresearchgate.net This reaction converts the prodrug into a molecule analogous to 1α,25-dihydroxyvitamin D3 (Calcitriol), the hormonally active form of vitamin D3. iiarjournals.orgnih.gov

The key enzymes responsible for this 25-hydroxylation in the liver are mitochondrial CYP27A1 and microsomal CYP2R1, with other CYPs like CYP3A4 also showing potential activity. researchgate.netnih.gov Studies on the closely related analog, 1α-hydroxyvitamin D3, demonstrate that it is rapidly converted to 1α,25-dihydroxyvitamin D3 by these hepatic enzymes. researchgate.net Research using human hepatoma cells (HepG2) has confirmed that 1α-OH-D5 is also a substrate for these hepatic enzymes, which metabolize it into hydroxylated products. iiarjournals.org However, it has been observed that the metabolic conversion of 1α-OH-D5 is less efficient than that of 1α-hydroxyvitamin D3. iiarjournals.org The activation process involves multiple potential sites for side-chain hydroxylation, suggesting that more than one active form of the 1α-OH-D5 metabolite may be generated. researchgate.net

Following hepatic activation, the resulting active metabolites, along with any remaining prodrug, circulate in the bloodstream. The kidneys play a crucial, albeit different, role compared to their function in natural vitamin D metabolism. In the case of 1α-hydroxylated analogs, the critical 1α-hydroxylation step (catalyzed by CYP27B1), which is rate-limiting for natural vitamin D, has already been incorporated into the parent molecule. nih.gov Therefore, the primary renal processing role for 1α-OH-D5 and its active metabolites involves catabolism.

Table 1: Putative Hepatic Enzymes in 1α-Hydroxyvitamin D Analog Activation

| Enzyme Family | Specific Enzyme (Human) | Cellular Location | Metabolic Role |

| Cytochrome P450 | CYP27A1 | Mitochondria | Primary 25-hydroxylase |

| Cytochrome P450 | CYP2R1 | Microsome | 25-hydroxylase |

| Cytochrome P450 | CYP3A4 | Microsome | Putative 25-hydroxylase |

| Cytochrome P450 | CYP24A1 | Mitochondria | Activation/Inactivation |

This table summarizes the key cytochrome P450 enzymes located in the liver that are involved in the metabolism of 1α-hydroxylated vitamin D prodrugs. researchgate.netnih.govnih.gov

Extra-Renal Metabolism in Target Tissues (e.g., Mammary Glands, Immune Cells)

There is substantial evidence for the local, or intracrine, metabolism of vitamin D compounds in tissues outside of the liver and kidneys. imrpress.comuniprot.org This extra-renal metabolism allows for tissue-specific modulation of vitamin D signaling, independent of systemic hormone levels. Key tissues exhibiting this capacity include mammary glands and various immune cells like macrophages and dendritic cells. imrpress.comuniprot.orguniprot.org

These tissues express the necessary enzymatic machinery for both the activation and catabolism of vitamin D. Specifically, they express 25-hydroxyvitamin D-1α-hydroxylase (CYP27B1), the enzyme that converts circulating 25-hydroxyvitamin D into its active 1,25-dihydroxy form. uniprot.orggenecards.org While 1α-OH-D5 already possesses the 1α-hydroxyl group, the presence of CYP27B1 in these tissues is indicative of a local vitamin D metabolic system.

More importantly for all vitamin D compounds, these extra-renal tissues also express the catabolic enzyme, 24-hydroxylase (CYP24A1). uniprot.orgnih.gov The co-expression of activating and inactivating enzymes allows for tight local control over the concentration of active vitamin D hormone at its site of action.

In the context of breast tissue, studies have shown that both normal and malignant breast tissues possess this autocrine vitamin D system. uniprot.orgnih.gov Research has demonstrated that 1α-hydroxylase activity is upregulated in breast tumors compared to normal tissue, suggesting an increased local production of active vitamin D. uniprot.org Concurrently, however, the expression of the catabolic enzyme CYP24A1 is often dysregulated in tumors, which can abrogate the antiproliferative effects of the locally produced active hormone. uniprot.orgnih.gov

Similarly, immune cells, particularly macrophages, are prominent sites of extra-renal vitamin D metabolism. imrpress.comuniprot.org Upon stimulation by pathogens, macrophages significantly increase their expression of CYP27B1 to produce active 1,25-dihydroxyvitamin D3 locally. uniprot.org This local production is a key part of the innate immune response. Studies have provided in vivo evidence that during a bacterial infection in mammary tissue, macrophages are the predominant cell type expressing induced levels of 1α-OHase (CYP27B1). uniprot.org This local synthesis leads to an upregulation of vitamin D-responsive genes, including CYP24A1, confirming a functional intracrine vitamin D pathway at the site of infection. uniprot.org This mechanism allows 1α-OH-D5 and other analogs to be metabolized and exert immunomodulatory effects directly within target tissues.

Enzyme Kinetic Studies of 1alpha-Hydroxyvitamin D5 Substrate Specificity

The efficiency and pathway of 1alpha-Hydroxyvitamin D5 metabolism are determined by the kinetic properties (e.g., Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ)) of the enzymes for which it is a substrate. While detailed kinetic data specifically for 1α-OH-D5 are not extensively published, studies on closely related analogs and the primary metabolizing enzymes provide significant insight into its biotransformation.

Qualitative studies have established that 1α-OH-D5 is metabolized by liver enzymes, but at a lower efficiency compared to 1α-hydroxyvitamin D3. iiarjournals.org This suggests a lower affinity (higher Kₘ) or a slower turnover rate (lower Vₘₐₓ) of the responsible hepatic 25-hydroxylases for the D5 analog.

To understand the substrate specificity of the key enzymes, kinetic parameters determined for other vitamin D analogs are highly informative.

CYP27A1 (25-hydroxylase): This mitochondrial enzyme is a primary catalyst for the activation of 1α-hydroxylated prodrugs in the liver. Kinetic analysis of human CYP27A1 expressed in E. coli has been performed using 1α-hydroxyvitamin D3 as a substrate for the 25-hydroxylation reaction.

Table 2: Kinetic Parameters of Human CYP27A1 for Vitamin D3 Analogs

| Substrate | Reaction | Kₘ (μM) | Vₘₐₓ (mol/min/mol P450) |

| Vitamin D3 | 25-hydroxylation | 3.2 | 0.27 |

| 1α-Hydroxyvitamin D3 | 25-hydroxylation | 6.9 | 0.79 |

| 25-Hydroxyvitamin D3 | 1α-hydroxylation | 3.5 | 0.021 |

Data derived from studies with recombinant human CYP27A1. imrpress.com The higher Vₘₐₓ for 1α-hydroxyvitamin D3 compared to Vitamin D3 suggests it is readily converted by this enzyme once bound.

CYP27B1 (1α-hydroxylase): This enzyme is crucial for the final activation step of natural vitamin D, and its expression in extra-renal tissues contributes to local signaling. While 1α-OH-D5 does not require 1α-hydroxylation, the kinetics of CYP27B1 with other substrates illustrate its substrate preferences.

Table 3: Kinetic Parameters of Human CYP27B1

| Substrate | Kₘ (μM) | Vₘₐₓ (pmol/min/mg enzyme) |

| 25-Hydroxyvitamin D3 | 2.7 | 3.9 |

| 24,25-Dihydroxyvitamin D3 | 1.1 | 3.2 |

Data from studies with recombinant human CYP27B1 expressed in E. coli. imrpress.com These values demonstrate the enzyme's high affinity for 25-hydroxylated substrates.

CYP24A1 (24-hydroxylase): This is the key catabolic enzyme for all active vitamin D compounds. Kinetic studies show that it has a very high affinity (low Kₘ) for the hormonally active form of vitamin D, consistent with its role in tightly regulating active hormone levels.

Table 4: Kinetic Parameters of Human CYP24A1

| Substrate | Kₘ (nM) | Apparent Vₘₐₓ (d⁻¹) |

| 1,25-Dihydroxyvitamin D | 9.0 | 0.71 |

Data derived from a two-hybrid assay system in JEG-3 cells. The nanomolar Kₘ value indicates a high affinity, ensuring efficient degradation of the active hormone.

Molecular and Cellular Mechanisms of 1alpha Hydroxyvitamin D5 Action

Vitamin D Receptor (VDR) Binding and Activation

The biological actions of 1alpha-Hydroxyvitamin D5, a synthetic analog of vitamin D, are primarily initiated through its interaction with the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of ligand-activated transcription factors. mdpi.commdpi.com This process sets in motion a cascade of molecular events that ultimately modulate the expression of target genes.

Ligand Binding Domain Interactions and Conformational Changes

Similar to the natural hormone 1α,25-dihydroxyvitamin D3 (calcitriol), 1alpha-Hydroxyvitamin D5 binds to the ligand-binding domain (LBD) of the VDR. google.commdpi.com The LBD, a complex structure composed of 12 α-helices, possesses a specialized pocket that accommodates the vitamin D molecule. mdpi.com This binding event is a critical first step, and while 1alpha-Hydroxyvitamin D5 has been shown to have a lower binding affinity for the VDR compared to calcitriol (B1668218), it is still a potent agonist. nih.gov

Upon ligand binding, the VDR undergoes a significant conformational change. iiarjournals.org This alteration is crucial for the subsequent steps in the signaling pathway, as it exposes surfaces on the receptor that are necessary for protein-protein interactions, particularly with its heterodimerization partner and co-regulatory proteins.

Heterodimerization with Retinoid X Receptor (RXR)

Following the conformational shift induced by ligand binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). iiarjournals.orgsav.sk This partnership is a hallmark of the vitamin D signaling pathway and is essential for high-affinity binding to specific DNA sequences. sav.skembopress.org The VDR-RXR heterodimer is the primary functional unit that interacts with the genome to regulate gene transcription. iiarjournals.orgsav.sk While the VDR can form homodimers, the heterodimer with RXR is the preferred and more transcriptionally active complex. sav.sk

Nuclear Translocation and Chromatin Interaction

The 1alpha-Hydroxyvitamin D5-VDR-RXR complex is then localized to the nucleus. mdpi.comiiarjournals.org Once inside the nucleus, this complex scans the chromatin for specific DNA sequences known as Vitamin D Response Elements (VDREs). mdpi.comiiarjournals.org The binding of the heterodimer to these elements is a pivotal moment in the regulation of gene expression.

Transcriptional Regulation and Gene Expression Modulation

The binding of the 1alpha-Hydroxyvitamin D5-activated VDR-RXR heterodimer to VDREs initiates the process of transcriptional regulation, leading to either the activation or repression of target gene expression. mdpi.com

Positive and Negative Regulation of Gene Promoters via Vitamin D Response Elements (VDREs)

VDREs are specific DNA sequences typically found in the promoter regions of genes that are responsive to vitamin D. mdpi.com The most common VDRE consists of a direct repeat of two hexameric core binding sites (PuGGT/GTCA) separated by a three-nucleotide spacer (DR3 type). mdpi.comembopress.org However, other configurations of VDREs also exist. mdpi.com

The interaction of the VDR-RXR heterodimer with a VDRE can lead to both positive and negative regulation of gene transcription. sav.sk For instance, the expression of the c-fos proto-oncogene is transiently stimulated by vitamin D through a VDRE in its promoter. nih.gov The specific outcome of this interaction—activation or repression—is dependent on the specific gene, the cellular context, and the recruitment of co-regulatory proteins (co-activators or co-repressors) to the transcriptional complex.

Regulation of Endogenous VDR mRNA and Protein Expression

Interestingly, 1alpha-Hydroxyvitamin D5 has been shown to regulate the expression of its own receptor. Studies in hormone-responsive BT-474 breast cancer cells have demonstrated that treatment with 1alpha-Hydroxyvitamin D5 leads to an upregulation of VDR mRNA and protein levels. nih.gov Specifically, VDR mRNA was found to be up-regulated to 180% of the control level within seven hours of treatment, while VDR protein expression doubled within 24 hours. nih.gov This suggests a potential positive feedback loop where the presence of the ligand enhances the cell's capacity to respond to it. vulcanchem.com In contrast, in certain castration-resistant prostate cancer cells, an inverse relationship between the androgen receptor (AR) and VDR has been observed, where AR stimulation suppresses VDR levels. nih.gov

Interactive Data Table: Effect of 1alpha-Hydroxyvitamin D5 on VDR Expression in BT-474 Cells

| Treatment Time | VDR mRNA Expression (% of Control) | VDR Protein Expression (Fold Change) |

| 7 hours | 180% | - |

| 24 hours | - | 2 |

| Data derived from a study on hormone-responsive BT-474 breast cancer cells. nih.gov |

Modulation of Estrogen Receptor (ER) Alpha mRNA and Protein Levels

1alpha-Hydroxyvitamin D5 [1α(OH)D5] has demonstrated the ability to modulate the expression of Estrogen Receptor Alpha (ERα) at both the messenger RNA (mRNA) and protein levels in hormone-responsive breast cancer cells. In studies using the BT-474 cell line, treatment with 1α(OH)D5 resulted in a significant decrease in ERα mRNA and protein. nih.gov Specifically, a four-fold reduction in ERα mRNA was observed after 28 hours of treatment, followed by a 40% decrease in ERα protein levels after 48 hours. nih.gov This downregulation of ERα is a key aspect of the anti-estrogenic activity of 1α(OH)D5. nih.gov

The interaction between 1α(OH)D5 and the estrogen signaling pathway is complex and appears to be cell-type specific. While ER-positive breast cancer cells are generally more responsive to the antiproliferative effects of vitamin D analogs, the mere presence of ERα is not sufficient to confer sensitivity to 1α(OH)D5. oup.com For instance, in ER-negative MDA-MB-231 breast cancer cells that were genetically engineered to express ERα, there was no significant increase in sensitivity to 1α(OH)D5. oup.com Conversely, in ER-positive BT-474 cells, the antiproliferative effects of 1α(OH)D5 were correlated with the downregulation of ERα. oup.com

It is important to note that 1α(OH)D5 also upregulates the expression of the Vitamin D Receptor (VDR). In BT-474 cells, VDR mRNA levels increased by 180% within seven hours of treatment, and VDR protein levels doubled within 24 hours. nih.gov This suggests a potential feedback loop where 1α(OH)D5 enhances its own signaling pathway while simultaneously dampening estrogen signaling.

Down-regulation of Estrogen-Inducible Genes

Consistent with its ability to downregulate ERα, 1α(OH)D5 has been shown to suppress the expression of estrogen-inducible genes. nih.gov This anti-estrogenic activity is a significant component of its mechanism of action in hormone-responsive breast cancer cells. nih.gov The downregulation of these genes is a direct consequence of the reduced levels and activity of ERα, which is the primary mediator of estrogen signaling. In BT-474 cells, the observed decrease in ERα protein and mRNA levels following 1α(OH)D5 treatment leads to a subsequent reduction in the transcription of genes that are normally activated by estrogen. nih.gov

Table 1: Effect of 1α(OH)D5 on Estrogen Receptor Alpha and Inducible Genes in BT-474 Cells

| Parameter | Effect of 1α(OH)D5 Treatment | Time Point | Reference |

| ERα mRNA | Four-fold decrease | 28 hours | nih.gov |

| ERα Protein | 40% decrease | 48 hours | nih.gov |

| Estrogen-Inducible Genes | Down-regulation | Not specified | nih.gov |

Induction of Transforming Growth Factor-beta1 (TGF-beta1) Expression

A key molecular mediator of 1alpha-Hydroxyvitamin D5's biological effects is the induction of Transforming Growth Factor-beta1 (TGF-beta1) expression. vulcanchem.comresearchgate.net TGF-beta1 is a multifunctional cytokine known to play a crucial role in regulating cell growth, differentiation, and apoptosis. vulcanchem.com

Studies have demonstrated that treatment with 1α(OH)D5 leads to an increased expression of TGF-beta1 in mammary tissues. vulcanchem.comresearchgate.net This induction is significant because normal mouse mammary glands typically have low expression levels of both the Vitamin D Receptor (VDR) and TGF-beta1. researchgate.net Incubation with 1α(OH)D5 dramatically induces the expression of both VDR and TGF-beta1. researchgate.net This suggests that the chemopreventive actions of 1α(OH)D5 may be mediated, at least in part, through the induction of TGF-beta1 expression. researchgate.net

The upregulation of TGF-beta1 is considered a crucial mechanism contributing to the antiproliferative and differentiation-inducing effects of 1α(OH)D5. researchgate.net It is noteworthy that this induction of TGF-beta1 in normal mammary tissues by a chemopreventive agent was a novel finding at the time of its discovery. researchgate.net

Effects on Cellular Growth and Differentiation Pathways

Inhibition of Cell Proliferation in Specific Cell Lines

1alpha-Hydroxyvitamin D5 [1α(OH)D5] has demonstrated significant antiproliferative activity in various breast cancer cell lines, particularly those that are positive for the vitamin D receptor (VDR). dtic.mil The growth inhibitory effects are observed in both estrogen receptor (ER)-positive and ER-negative breast cancer cells, although the sensitivity can vary. dtic.mil

For instance, in VDR-positive cell lines such as BT-474, MCF-7, and T-47D, 1α(OH)D5 has been shown to inhibit proliferation in a dose-dependent manner. vulcanchem.comdtic.mil In contrast, cell lines that lack VDR, such as MDA-MB-231, show minimal response to the antiproliferative effects of 1α(OH)D5. vulcanchem.comdtic.mil This highlights the critical role of VDR in mediating the growth-inhibitory actions of this compound.

Interestingly, 1α(OH)D5 has been found to be non-inhibitory to the growth of normal-like breast epithelial cells, such as MCF-12F, at concentrations that effectively suppress the growth of carcinogen-transformed and cancerous breast cells. nih.gov This selectivity for transformed cells underscores its potential as a chemopreventive and therapeutic agent.

Table 2: Antiproliferative Effects of 1α(OH)D5 on Various Breast Cancer Cell Lines

| Cell Line | Receptor Status | Response to 1α(OH)D5 | Reference |

| BT-474 | ER+, PR+, VDR+ | G1 arrest, apoptosis, differentiation | vulcanchem.com |

| MCF-7 | ER+, PR+, VDR+ | Antiproliferative effect, differentiation | vulcanchem.com |

| T-47D | ER+, PR+, VDR+ | Dose-dependent inhibition of proliferation, differentiation | vulcanchem.com |

| MDA-MB-231 | VDR- | Minimal response | vulcanchem.com |

| MCF-12F (normal) | - | No antiproliferative effect or cell cycle arrest | vulcanchem.com |

Mechanisms of Cell Cycle Arrest

1alpha-Hydroxyvitamin D5 [1α(OH)D5] exerts its antiproliferative effects in part by inducing cell cycle arrest, primarily at the G1 phase. vulcanchem.comnih.gov This has been demonstrated in susceptible breast cancer cell lines, such as BT-474, where treatment with 1 μM of the compound for 7 days resulted in a notable G1 arrest. vulcanchem.comdtic.mil

The molecular mechanisms underlying this cell cycle arrest involve the upregulation of key cell cycle regulatory proteins. Specifically, treatment with 1α(OH)D5 has been shown to increase the expression of the cyclin-dependent kinase inhibitors (CDKIs) p21(Waf1/Cip1) and p27(Kip1). nih.gov These proteins play a crucial role in halting the progression of the cell cycle from the G1 to the S phase by inhibiting the activity of cyclin-CDK complexes. The increased expression of p21 and p27 effectively puts a brake on cell division. nih.gov

Furthermore, the cell cycle arrest induced by 1α(OH)D5 is associated with a significant decrease in the percentage of cells in the synthesis (S) phase of the cell cycle. nih.gov In carcinogen-transformed MCF-12F cells, as well as in BT-474 and MCF-7 breast cancer cells, a 70% decrease in the S phase population was observed following treatment. nih.gov This provides further evidence for the G1 phase blockade.

Apoptotic Pathway Modulation

1alpha-Hydroxyvitamin D5 has been shown to selectively induce apoptosis in certain cancer cell lines. This pro-apoptotic effect is particularly evident in cells that express the estrogen receptor (ER), progesterone (B1679170) receptor (PR), and vitamin D receptor (VDR). vulcanchem.com For instance, in ER+, PR+, VDR+ breast cancer cell lines like BT474, treatment with 1alpha-Hydroxyvitamin D5 leads to both apoptosis and cell differentiation. vulcanchem.comresearchgate.net In contrast, in cell lines that are negative for ER and PR but positive for VDR, the compound primarily promotes differentiation without a significant increase in apoptosis. vulcanchem.com This suggests a complex interplay between these receptor systems in mediating the apoptotic response to 1alpha-Hydroxyvitamin D5.

Intracellular Signaling Cascades

The biological effects of 1alpha-Hydroxyvitamin D5 are mediated through the modulation of various intracellular signaling cascades.

Investigations into MAPK Pathway Activation

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. mdpi.com Studies on vitamin D compounds have shown that they can activate MAPK pathways, including the ERK1/2, JNK, and p38 MAPK pathways. mdpi.comwiley.comiiarjournals.orgnih.gov In VDR-positive breast cancer cells, calcitriol, a related vitamin D metabolite, has been shown to cause a biphasic activation of ERK1/2, suggesting the involvement of both rapid, non-genomic and slower, genomic pathways. iiarjournals.org

While direct studies on 1alpha-Hydroxyvitamin D5's effect on the MAPK pathway are not extensively detailed in the provided results, the known interactions of other vitamin D analogs with this pathway suggest it is a likely mechanism of action. iiarjournals.orgnih.gov The activation of MAPK signaling can lead to the phosphorylation of transcription factors that regulate the expression of genes involved in cellular responses to vitamin D. viamedica.pl

Interplay with Other Signal Transduction Networks

The signaling of 1alpha-Hydroxyvitamin D5 is not isolated and involves crosstalk with other signal transduction networks. For instance, the antiproliferative effects of vitamin D are linked to the induction of transforming growth factor-beta 1 (TGF-β1). vulcanchem.comresearchgate.netgoogle.com 1alpha-Hydroxyvitamin D5 has been shown to dramatically induce the expression of TGF-β1 in normal mammary tissues. researchgate.net

Protein-Protein Interactions Mediating 1alpha-Hydroxyvitamin D5 Effects

The cellular responses to 1alpha-Hydroxyvitamin D5 are also mediated by specific protein-protein interactions.

Role of Prohibitin in Cellular Response

A key protein implicated in the action of 1alpha-Hydroxyvitamin D5 is Prohibitin. nih.govnih.govaacrjournals.org Research has identified prohibitin as a novel target gene of vitamin D. nih.govaacrjournals.org Treatment of breast cancer cells with 1alpha-Hydroxyvitamin D5 leads to the upregulation of prohibitin at both the transcriptional and translational levels. nih.govnih.govaacrjournals.org

In silico analysis has identified potential VDR/retinoid X receptor (RXR) binding sites in the promoter region of the prohibitin gene, further supporting its role as a direct vitamin D target. nih.govnih.govaacrjournals.org Functionally, the overexpression of prohibitin has been shown to inhibit cell proliferation and enhance the antiproliferative activity of vitamin D in breast cancer cells. nih.govaacrjournals.org Conversely, knocking down prohibitin leads to increased cell proliferation. nih.govaacrjournals.org

Confocal microscopy has revealed that prohibitin is localized in the nuclei of MCF-7 breast cancer cells, and a portion of it co-localizes with the VDR. nih.govaacrjournals.org However, a direct physical interaction between VDR and prohibitin in cell lysates has not been detected, suggesting the interaction may be indirect or occur within a larger protein complex. nih.govaacrjournals.org

Table of Research Findings on 1alpha-Hydroxyvitamin D5 and Prohibitin

| Cell Line | Treatment | Effect on Prohibitin Expression | Consequence | Reference |

| BT474 Breast Cancer Cells | 1alpha-Hydroxyvitamin D5 | Upregulation (mRNA and protein) | Inhibition of cell proliferation | nih.gov |

| MCF-7 Breast Cancer Cells | 1alpha-Hydroxyvitamin D5 | Upregulation | Antiproliferative action | nih.govaacrjournals.org |

| MCF12F Breast Epithelial Cells (N-methyl-N-nitrosourea transformed) | 1alpha-Hydroxyvitamin D5 | Reversal of upregulation | researchgate.netnih.gov |

Comparative Analysis of 1alpha Hydroxyvitamin D5 with Other Vitamin D Analogs

Relative VDR Affinity and Transactivation Potency Comparisons

The biological actions of vitamin D compounds are primarily mediated through their binding to the vitamin D receptor (VDR), a nuclear transcription factor that regulates the expression of numerous genes. spandidos-publications.comnih.govmdpi.com The affinity of a vitamin D analog for the VDR is a critical determinant of its potency.

While specific kinetic data such as Ki values for 1α(OH)D5 are not extensively published, it is generally understood that calcitriol (B1668218) exhibits a higher binding affinity for the VDR compared to 1α(OH)D5. nih.gov This difference in binding affinity is thought to contribute to the distinct biological responses observed between the two compounds. nih.gov

Despite a potentially lower binding affinity, 1α(OH)D5 has been shown to be a potent inducer of VDR expression. In in-vitro cultures of mammary epithelial cells, 1.0 µM of 1α(OH)D5 led to a greater induction of VDR than a non-toxic concentration of 1α,25(OH)2D3. oup.com However, at lower concentrations, calcitriol was more effective at inducing VDR expression. google.com This suggests a complex, concentration-dependent interaction with the VDR.

Interactive Table 1: Comparative VDR Affinity and Transactivation Potency

| Compound | Relative VDR Affinity | Transactivation Potency (EC50) | Notes |

| 1alpha-Hydroxyvitamin D5 | Lower than Calcitriol | Data not widely available | Potent inducer of VDR expression at specific concentrations. oup.com |

| Calcitriol (1α,25(OH)2D3) | High | ~2.9 nM (in MCF-7 cells) plos.orgplos.org | The natural, high-affinity VDR ligand. nih.gov |

| 1α,25(OH)2-3-epi-D3 | Slightly lower than Calcitriol | ~5.9 nM (in MCF-7 cells) plos.orgplos.org | A natural metabolite of vitamin D3. |

| Paricalcitol | Lower than Calcitriol | Data not specified | Affinity for VDR is tissue-dependent. revistanefrologia.com |

Mechanistic Distinctions in Gene Regulation Profiles

The differential effects of 1α(OH)D5 and other vitamin D analogs on cellular processes are rooted in their distinct modulation of gene expression. While both 1α(OH)D5 and calcitriol exert their effects through the VDR, the resulting transcriptional outcomes can vary. mdpi.comnih.gov

A notable distinction has been observed in the context of androgen receptor (AR) signaling in prostate cancer cells. In castration-sensitive LNCaP cells, calcitriol treatment was shown to increase AR transcriptional activity, an effect not observed with 1α(OH)D5. nih.gov This suggests that 1α(OH)D5 may have a different interaction with the cellular machinery that governs AR signaling, which could be therapeutically advantageous in certain contexts.

The regulation of the VDR itself also appears to be differentially affected. As mentioned, 1α(OH)D5 can be a more potent inducer of VDR expression than calcitriol under specific conditions, which could amplify its own signaling pathway. oup.com

While comprehensive, direct comparative gene expression profiling studies for 1α(OH)D5 versus other analogs are not widely published, the available data point to nuanced differences in the activation of downstream signaling pathways and the regulation of key target genes involved in cell fate decisions. oup.com

Comparative Metabolic Pathways and Enzyme Interactions

The metabolic fate of vitamin D analogs is a crucial factor influencing their activity and safety profile. researchgate.net 1α(OH)D5 is a prodrug, meaning it requires metabolic activation to exert its biological effects. iiarjournals.org This contrasts with calcitriol, which is the active hormonal form of vitamin D3. vitamind-journal.it

The activation of 1α-hydroxylated vitamin D prodrugs involves hydroxylation, a process carried out by cytochrome P450 (CYP) enzymes. iiarjournals.org The key enzyme responsible for the final activation step of vitamin D3 (the 1α-hydroxylation of 25-hydroxyvitamin D3) is CYP27B1. uniprot.orgnih.gov While 1α(OH)D5 already possesses the 1α-hydroxyl group, it requires further hydroxylation on its side chain to become fully active. iiarjournals.org Studies in HepG2 liver cells have shown that 1α(OH)D5 can be metabolized to mono-hydroxylated products, although this process is less efficient compared to the metabolism of 1α-hydroxyvitamin D3. iiarjournals.org The addition of the ethyl group in the side chain of 1α(OH)D5 appears to reduce the efficiency of hepatic activation. iiarjournals.org

The catabolism of vitamin D analogs is primarily mediated by the enzyme CYP24A1, which initiates a series of reactions to inactivate the molecule. mayoclinic.orgnih.gov The interaction of 1α(OH)D5 with CYP24A1 is a key factor in its lower calcemic potential compared to calcitriol. oup.comgoogle.com By having a different side chain structure, 1α(OH)D5 may be a poorer substrate for CYP24A1, leading to a different metabolic profile and reduced systemic calcium effects. This is supported by findings that 1α(OH)D5 is significantly less calcemic than calcitriol in animal models. oup.comannualreviews.org For instance, at a dose of 0.25 µg/kg per day, 1α(OH)D5 resulted in a plasma calcium concentration of 7.9 ± 1.5 mg/dL, compared to 10.1 ± 1.8 mg/dL for calcitriol. google.com

Interactive Table 3: Comparative Metabolic Features

| Feature | 1alpha-Hydroxyvitamin D5 | Calcitriol (1α,25(OH)2D3) | 1alpha-Hydroxyvitamin D3 |

| Prodrug Status | Yes iiarjournals.org | No vitamind-journal.it | Yes researchgate.net |

| Activation Requirement | Side-chain hydroxylation iiarjournals.org | Already active vitamind-journal.it | 25-hydroxylation researchgate.net |

| Activation Efficiency | Less efficient than 1α(OH)D3 iiarjournals.org | Not applicable | Efficiently converted to 1,25(OH)2D3 researchgate.net |

| Interaction with CYP27B1 | Not a primary substrate for activation | Product of CYP27B1 activity on 25(OH)D3 uniprot.org | Substrate for 25-hydroxylation, then product of CYP27B1 |

| Interaction with CYP24A1 | Likely a poorer substrate | Readily catabolized mayoclinic.org | Its active metabolite is catabolized by CYP24A1 |

| Calcemic Potential | Low oup.comgoogle.comannualreviews.org | High researchgate.net | Can be high upon conversion to calcitriol researchgate.net |

Advanced Methodologies for Investigating 1alpha Hydroxyvitamin D5 Biology

In Vitro Cell Culture Models

A variety of human and animal cell lines are utilized to investigate the cellular and molecular impacts of 1α(OH)D5. These models allow for controlled experiments to dissect specific pathways and responses.

Use of Human Breast Cancer Cell Lines (e.g., BT-474, T47D, MCF-7, MDA-MB-231)

Human breast cancer cell lines are instrumental in understanding the potential of 1α(OH)D5 as an anticancer agent. Studies have shown that the response to 1α(OH)D5 is often dependent on the receptor status of the cells, particularly the estrogen receptor (ER) and the vitamin D receptor (VDR).

Research indicates that ER-positive breast cancer cell lines, such as BT-474, T47D, and MCF-7, are generally more sensitive to the antiproliferative effects of 1α(OH)D5. dtic.miloup.com In contrast, ER-negative cell lines like MDA-MB-231, which are also VDR-negative, tend to be resistant to these effects. dtic.miloup.com For instance, 1α(OH)D5 has been shown to inhibit the growth of BT-474 and MCF-7 cells, an effect that is not observed in MDA-MB-231 cells. dtic.mil This suggests that the VDR may be a key factor in mediating the growth-inhibitory actions of 1α(OH)D5. dtic.mil

In BT-474 cells, which are positive for both ER and VDR, 1α(OH)D5 treatment leads to a significant, time-dependent inhibition of cell proliferation and induces cell cycle arrest in the G1 phase. dtic.miloup.com This is accompanied by a decrease in the proportion of cells in the S and G2/M phases. oup.com Microarray analysis of 1α(OH)D5-treated BT-474 cells has revealed significant downregulation of several estrogen-inducible genes, suggesting an antiestrogenic effect. dtic.mil

The differential response of these cell lines highlights the complex interplay between steroid hormone receptor pathways and vitamin D signaling in breast cancer.

Table 1: Effects of 1α-Hydroxyvitamin D5 on Human Breast Cancer Cell Lines

| Cell Line | Estrogen Receptor (ER) Status | Vitamin D Receptor (VDR) Status | Response to 1α(OH)D5 | Key Findings |

|---|---|---|---|---|

| BT-474 | Positive | Positive | Sensitive | Inhibition of cell proliferation, G1 cell cycle arrest, downregulation of estrogen-inducible genes. dtic.miloup.com |

| T47D | Positive | Positive | Sensitive | Suppression of cell proliferation. dtic.mil |

| MCF-7 | Positive | Positive | Sensitive | Suppression of cell proliferation, decreased percentage of cells in S phase. dtic.milnih.gov |

| MDA-MB-231 | Negative | Negative | Resistant | No significant growth inhibition. dtic.miloup.com |

Studies in Normal Mammary Epithelial Cell Lines (e.g., MCF12F)

To assess the selectivity of 1α(OH)D5, its effects on non-cancerous cells are studied using normal mammary epithelial cell lines like MCF12F. Research has demonstrated that 1α(OH)D5 exhibits selective growth-inhibitory effects on transformed cells while having minimal impact on their normal counterparts at similar concentrations. nih.govoup.com

Studies have shown that 1α(OH)D5 does not significantly inhibit the growth of normal MCF-12F cells at concentrations that are effective in suppressing carcinogen-transformed MCF-12F cells. nih.govoup.com However, at higher doses (>5 μM), some growth suppression of normal MCF-12F cells has been observed. oup.com In contrast, MCF-12F cells transformed by carcinogens like DMBA or MNU show significant growth inhibition when treated with 1α(OH)D5. nih.govoup.com This growth arrest is associated with an increase in the expression of cell cycle regulatory proteins p21 and p27. nih.govoup.com

These findings suggest that 1α(OH)D5 may be a promising chemopreventive agent due to its selective action against abnormally proliferating cells. oup.comdtic.mil

Applications in Renal Proximal Tubule Cell Lines (e.g., HKC-8)

The human renal proximal tubule cell line, HKC-8, serves as a valuable model for studying vitamin D metabolism. These cells express the enzyme 1α-hydroxylase, which is responsible for converting less active forms of vitamin D into the biologically active 1,25-dihydroxyvitamin D3. oup.comnih.govoup.com The HKC-8 cell line allows for the investigation of the regulation of this crucial enzyme. oup.combioscientifica.com

Studies using HKC-8 cells have demonstrated that 1α-hydroxylase activity is responsive to changes in the cellular environment. oup.comnih.gov For example, the activity of this enzyme can be modulated by factors such as calcium concentration. oup.comnih.gov These cells provide a platform to understand how 1α(OH)D5 might be metabolized and how its metabolism could be regulated at the cellular level, particularly within the kidney, a primary site of vitamin D activation.

Examination in Keratinocytes and Colonic Epithelial Cell Lines (e.g., Caco-2)

Keratinocytes and colonic epithelial cell lines like Caco-2 are also utilized to explore the extra-renal metabolism and actions of vitamin D compounds. Both keratinocytes and Caco-2 cells have been shown to possess 1α-hydroxylase activity, indicating their capacity for local production of active vitamin D metabolites. nih.govnih.govacs.org

In Caco-2 cells, which are derived from a human colon adenocarcinoma, studies have investigated the role of vitamin D in regulating intestinal calcium absorption. molbiolcell.org Research has shown that active vitamin D metabolites can induce the expression of proteins involved in calcium transport in these cells. molbiolcell.org This model is useful for understanding how 1α(OH)D5 might influence mineral homeostasis through its effects on intestinal cells.

Keratinocytes, the primary cells of the epidermis, are a known extra-renal site of vitamin D synthesis. nih.govacs.org Studying the effects of 1α(OH)D5 in these cells can provide insights into its potential roles in skin health and disease.

Muscle Cell Models (e.g., C2C12, Primary Human Myoblasts)

The influence of vitamin D on skeletal muscle is an area of active research. Mouse myoblast cell lines like C2C12 and primary human myoblasts are used to investigate the effects of vitamin D analogs on muscle cell proliferation, differentiation, and function. nih.govnih.govfrontiersin.orgwiley.comfrontiersin.org

Studies with C2C12 cells have shown that active vitamin D metabolites can inhibit myoblast proliferation and promote their differentiation into mature myotubes. frontiersin.orgwiley.comfrontiersin.org This process is often associated with changes in the expression of myogenic regulatory factors. frontiersin.org Furthermore, research suggests that the vitamin D receptor (VDR) plays a critical role in mediating the effects of vitamin D on mitochondrial function in muscle cells. nih.gov These models are crucial for understanding the potential of 1α(OH)D5 to influence muscle physiology and address muscle-related disorders.

In Vivo Animal Models for Mechanistic Elucidation

In vivo animal models are indispensable for understanding the systemic effects and mechanisms of action of 1α(OH)D5 in a whole-organism context. These models allow for the evaluation of its efficacy and potential side effects, such as hypercalcemia.

Rodent models, particularly rats and mice, are commonly used in preclinical studies. For instance, the chemopreventive potential of 1α(OH)D5 has been evaluated in a mouse mammary gland organ culture (MMOC) model, where it was shown to inhibit the development of carcinogen-induced preneoplastic lesions. google.comresearchgate.netresearchgate.net

Furthermore, in vivo carcinogenesis studies in rats have demonstrated that dietary supplementation with 1α(OH)D5 can significantly reduce tumor incidence and multiplicity without causing adverse effects on plasma calcium concentrations. researchgate.netresearchgate.net Athymic mice bearing human breast cancer xenografts have also been used to show that 1α(OH)D5 can inhibit tumor growth in vivo. dtic.mil

These animal models are critical for validating the findings from in vitro studies and for providing the necessary preclinical data to support the potential translation of 1α(OH)D5 into clinical applications.

Studies in Chemically-Induced Mammary Carcinogenesis Models (e.g., DMBA-, MNU-induced in Rats, Mice)

Chemically-induced mammary carcinogenesis models in rodents are crucial for evaluating the chemopreventive potential of compounds like 1alpha-Hydroxyvitamin D5. These models mimic certain aspects of human breast cancer development.

In one key study, Sprague-Dawley rats were treated with the carcinogen N-methyl-N-nitrosourea (MNU) to induce mammary tumors. nih.govoup.com The administration of 1alpha-Hydroxyvitamin D5 in the diet before and after carcinogen exposure led to a notable reduction in tumor incidence and multiplicity. nih.govoup.com Specifically, tumor incidence decreased from 80% in the control group to 53.3% and 46.6% in rats receiving 25 µg/kg and 50 µg/kg of 1alpha-Hydroxyvitamin D5 in their diet, respectively. nih.govoup.com Tumor multiplicity also saw a significant reduction at the higher dose. nih.govoup.com

Another widely used carcinogen is 7,12-dimethylbenz[a]anthracene (B13559) (DMBA). Research has shown that 1alpha-Hydroxyvitamin D5 effectively inhibits the formation of preneoplastic lesions induced by DMBA in mouse mammary gland organ cultures. oup.comgoogle.com This in vitro model provides a platform to assess the direct effects of the compound on mammary tissue. oup.comgoogle.com Studies have also demonstrated the chemopreventive action of 1alpha-Hydroxyvitamin D5 against DMBA-induced mammary tumors in rats. dtic.mil The compound was found to be effective during both the initiation and promotion stages of mammary lesion formation in these organ culture models. nih.gov

These findings from chemically-induced carcinogenesis models suggest that 1alpha-Hydroxyvitamin D5 is a promising agent for breast cancer chemoprevention. nih.govaacrjournals.org

Table 1: Effect of 1alpha-Hydroxyvitamin D5 on MNU-Induced Mammary Carcinogenesis in Rats

| Treatment Group | Tumor Incidence (%) | Tumor Multiplicity (tumors/rat) |

|---|---|---|

| Control | 80.0 | 1.6 |

| 1alpha-Hydroxyvitamin D5 (25 µg/kg diet) | 53.3 | 1.2 |

| 1alpha-Hydroxyvitamin D5 (50 µg/kg diet) | 46.6 | 0.8 |

Data sourced from studies on Sprague-Dawley rats treated with MNU. nih.govoup.com

Use of Athymic Mouse Xenograft Models with Human Cancer Cells

Athymic (nude) mouse xenograft models, which involve the transplantation of human cancer cells into immunodeficient mice, are invaluable for studying the in vivo efficacy of potential anti-cancer compounds. These models allow for the assessment of a compound's effect on the growth of established human tumors.

Studies have shown that dietary supplementation with 1alpha-Hydroxyvitamin D5 can inhibit the in vivo growth of human breast carcinoma cells transplanted into athymic mice. dtic.mil For instance, the growth of BT-474 human breast cancer cells was suppressed in athymic mice that received 1alpha-Hydroxyvitamin D5 in their diet. dtic.mil This growth inhibitory effect is often linked to the expression of the vitamin D receptor (VDR) in the cancer cells. dtic.mil

In another study using a xenograft model of human retinoblastoma, a related vitamin D analog, 1,25-dihydroxy-16-ene-23-yne vitamin D3, attenuated tumor growth. arvojournals.org Similarly, research on human kidney cancer cells in a xenograft model demonstrated that a derivative of 1,25-dihydroxyvitamin D3 was effective in reducing tumor size. nih.gov These findings in various xenograft models highlight the therapeutic potential of vitamin D compounds, including 1alpha-Hydroxyvitamin D5, against different types of human cancers.

Investigations in Transgenic Cancer Models (e.g., MMTV-PyMT mice)

Transgenic mouse models of cancer, where oncogenes are specifically expressed in target tissues, provide a more genetically defined system to study cancer development and progression. The Mouse Mammary Tumor Virus-Polyoma Middle T-antigen (MMTV-PyMT) model is a well-established model for aggressive, metastatic breast cancer. oup.comnih.gov

In the context of vitamin D signaling, studies using the MMTV-PyMT model have been insightful. For example, targeted ablation of the Cyp27b1 gene, which encodes the enzyme 1-alpha-hydroxylase responsible for producing the active form of vitamin D, was shown to accelerate the initiation of spontaneous mammary tumorigenesis in these mice. oup.com This suggests that local production of active vitamin D metabolites within the mammary gland plays a protective role against tumor development. oup.com

Furthermore, research using the MMTV-PyMT model has been employed to evaluate the chemopreventive effects of vitamin D compounds. nih.govnih.gov For instance, a study investigating the combination of S-adenosylmethionine and 25-hydroxyvitamin D in MMTV-PyMT mice showed a significant delay in tumor emergence and a reduction in tumor volume and metastasis. nih.gov While this study did not directly use 1alpha-Hydroxyvitamin D5, it underscores the utility of this transgenic model in assessing the anti-cancer effects of compounds that modulate vitamin D signaling pathways.

Analysis of VDR-Null Animal Models

Vitamin D Receptor (VDR)-null animal models, in which the gene for the VDR has been deleted, are essential for understanding the mechanisms of action of vitamin D compounds. nih.gov Since the biological effects of 1alpha-Hydroxyvitamin D5 are presumed to be mediated through the VDR, these models are critical for confirming this dependency. frontiersin.org

Studies in VDR-null mice have demonstrated that the VDR is crucial for mediating the effects of vitamin D on calcium and bone homeostasis. nih.govmdpi.com These mice exhibit a phenotype that mimics severe vitamin D deficiency, including rickets and alopecia. nih.govmdpi.com

In the context of cancer, VDR-null mice have been shown to be more susceptible to chemically-induced tumors. nih.gov For example, the loss of VDR in mouse models has been linked to an increase in chemically induced skin tumors. While direct studies of 1alpha-Hydroxyvitamin D5 in VDR-null cancer models are not extensively reported, the general findings from these models strongly support the concept that the anti-proliferative and pro-differentiating effects of vitamin D analogs are VDR-dependent. mdpi.com The lack of a functional VDR would likely abrogate the anti-cancer effects of 1alpha-Hydroxyvitamin D5.

Advanced Spectrometric and Chromatographic Techniques for Metabolite Analysis

The accurate quantification and characterization of 1alpha-Hydroxyvitamin D5 and its metabolites are crucial for understanding its pharmacokinetics and biological activity. Advanced analytical techniques such as mass spectrometry and chromatography are indispensable for this purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of vitamin D metabolites in biological samples due to its high sensitivity, specificity, and accuracy. bham.ac.ukresearchgate.netamegroups.org This technique allows for the simultaneous measurement of multiple vitamin D analytes from a single sample. bham.ac.ukresearchgate.net

The methodology typically involves an initial extraction of the vitamin D metabolites from the sample matrix (e.g., serum or plasma), followed by chromatographic separation using liquid chromatography. bham.ac.ukrsc.org The separated analytes are then introduced into a tandem mass spectrometer, which provides highly specific detection and quantification based on the mass-to-charge ratio of the parent and fragmented ions. bham.ac.uk

LC-MS/MS methods have been developed and validated for the simultaneous analysis of various vitamin D metabolites, including 25-hydroxyvitamin D2, 25-hydroxyvitamin D3, 1α,25-dihydroxyvitamin D2, and 1α,25-dihydroxyvitamin D3. rsc.org These methods are essential for preclinical and clinical studies investigating the metabolism and efficacy of 1alpha-Hydroxyvitamin D5.

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the purification and analytical determination of vitamin D compounds, including 1alpha-Hydroxyvitamin D5. google.comnih.gov In the synthesis of 1alpha-Hydroxyvitamin D5, HPLC is used to purify the final product to a high degree. google.com

For analytical purposes, HPLC, often coupled with ultraviolet (UV) detection, can be used to quantify vitamin D metabolites in various biological matrices. nih.gov The method typically involves a sample preparation step, such as saponification and extraction, followed by separation on a reversed-phase column. nih.gov While not as sensitive or specific as LC-MS/MS, HPLC-UV is a reliable and more accessible method for many research applications. researchgate.net

Different HPLC methods have been developed, utilizing various column chemistries and mobile phases to achieve optimal separation of vitamin D metabolites. nih.govnih.gov The choice of method depends on the specific analytes of interest and the required level of sensitivity.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| 1alpha-Hydroxyvitamin D5 |

| 1,25-dihydroxyvitamin D3 |

| 1alpha-hydroxy-24-ethylcholecalciferol |

| 1alpha,25-dihydroxy-3-epivitamin D-3 |

| 22-oxa-calcitriol |

| 25-hydroxyvitamin D |

| 25-hydroxyvitamin D2 |

| 25-hydroxyvitamin D3 |

| 7,12-dimethylbenz[a]anthracene (DMBA) |

| N-methyl-N-nitrosourea (MNU) |

| Ro24-5531 |

| S-adenosylmethionine |

| Sitosterol (B1666911) acetate (B1210297) |

| Vitamin D2 |

| Vitamin D3 |

| Vitamin D5 |

Radioligand Receptor Assays for Binding Studies

Radioligand receptor assays are fundamental in determining the binding affinity of ligands, such as 1alpha-Hydroxyvitamin D5, to their specific receptors. In the context of vitamin D analogs, these assays are primarily used to measure their binding affinity to the Vitamin D Receptor (VDR). The principle of this competitive binding assay involves a radiolabeled form of a potent VDR ligand, typically [3H]1,25(OH)2D3, and a source of VDR, which can be cytosol extracts from target tissues like the intestine or from cultured cells.

The assay quantifies the ability of an unlabeled ligand, in this case, 1alpha-Hydroxyvitamin D5, to compete with the radiolabeled ligand for binding to the VDR. A higher concentration of 1alpha-Hydroxyvitamin D5 required to displace the radiolabeled ligand indicates a lower binding affinity. Research has shown that while 1alpha-Hydroxyvitamin D5 does bind to the VDR, its affinity is lower than that of the endogenous active form of vitamin D, 1,25-dihydroxyvitamin D3 (calcitriol). plos.org This difference in binding affinity is a key factor influencing their distinct biological responses in target cells. plos.org The dissociation constant (Kd) for the binding of [3H]1,25(OH)2D3 to the VDR in the cytosol of target cells typically ranges from 1x10-10 M to 6x10-10 M. iiarjournals.org

Table 1: Comparative Binding Affinity of Vitamin D Analogs to the Vitamin D Receptor (VDR)

| Compound | Relative Binding Affinity to VDR |

|---|---|

| 1,25-dihydroxyvitamin D3 (Calcitriol) | High |

Molecular Biology and Biochemical Techniques

A suite of molecular and biochemical techniques is instrumental in dissecting the cellular and molecular responses to 1alpha-Hydroxyvitamin D5. These methods allow for the detailed investigation of its effects on gene transcription, protein expression, and cellular localization of key proteins.

Reverse Transcription Polymerase Chain Reaction (RT-PCR), particularly its quantitative version (qRT-PCR), is a sensitive technique used to measure the levels of specific messenger RNA (mRNA) transcripts in a sample. This method is employed to determine how 1alpha-Hydroxyvitamin D5 modulates the expression of target genes at the transcriptional level.

In a study on hormone-responsive BT-474 breast cancer cells, RT-PCR was used to assess the mRNA expression of the Vitamin D Receptor (VDR) and Estrogen Receptor alpha (ERα) following treatment with 1alpha-Hydroxyvitamin D5. The results demonstrated that 1alpha-Hydroxyvitamin D5 up-regulated the mRNA expression of VDR, with levels peaking at approximately 180% of the control within five to seven hours of treatment. google.compnas.org Conversely, the same treatment led to a significant down-regulation of ERα mRNA. google.com

Table 2: Effect of 1alpha-Hydroxyvitamin D5 on mRNA Expression in BT-474 Cells

| Target Gene | Treatment | Time Point | Change in mRNA Expression | Citation |

|---|---|---|---|---|

| VDR | 1µM 1alpha-Hydroxyvitamin D5 | 5-7 hours | 180% of control | google.compnas.org |

Western blot analysis is a widely used technique to detect and quantify specific proteins in a sample. This method provides insights into how 1alpha-Hydroxyvitamin D5 treatment affects the protein levels of its target genes, complementing the mRNA data from RT-PCR.

In the same study on BT-474 breast cancer cells, Western blot analysis was performed to evaluate the protein expression of VDR and ERα after treatment with 1alpha-Hydroxyvitamin D5. The findings revealed that 1alpha-Hydroxyvitamin D5 treatment led to a two-fold increase in VDR protein expression within 24 hours. google.com In contrast, ERα protein expression was reduced by 40% after 48 hours of treatment. google.comphysiology.org These results, in conjunction with the RT-PCR data, suggest that 1alpha-Hydroxyvitamin D5 regulates these receptors at both the transcriptional and translational levels.

Table 3: Effect of 1alpha-Hydroxyvitamin D5 on Protein Expression in BT-474 Cells

| Target Protein | Treatment | Time Point | Change in Protein Expression | Citation |

|---|---|---|---|---|

| VDR | 1µM 1alpha-Hydroxyvitamin D5 | 24 hours | Two-fold increase | google.com |

Microarray analysis is a high-throughput technique that allows for the simultaneous measurement of the expression levels of thousands of genes. This powerful tool can provide a global view of the changes in gene expression induced by a specific compound, such as 1alpha-Hydroxyvitamin D5. The process involves hybridizing labeled cDNA or cRNA from treated and untreated cells to a microarray chip containing thousands of known gene probes. The resulting data can identify novel target genes and signaling pathways affected by the compound.

While microarray analysis has been extensively used to study the genomic effects of the active form of vitamin D, 1,25-dihydroxyvitamin D3, and other analogs, there is a notable lack of published research specifically detailing the use of this technique to profile gene expression changes in response to 1alpha-Hydroxyvitamin D5. plos.orgoncotarget.comoup.comspandidos-publications.com Such studies would be invaluable in comprehensively understanding the full spectrum of its biological activities.

Luciferase reporter gene assays are a common method to study the transcriptional regulation of a specific gene promoter. This technique involves cloning the promoter region of a gene of interest upstream of a luciferase reporter gene in an expression vector. This construct is then transfected into cells, which are subsequently treated with the compound of interest, such as 1alpha-Hydroxyvitamin D5. The activity of the promoter is then quantified by measuring the light produced by the luciferase enzyme.

This methodology has been instrumental in identifying and characterizing vitamin D response elements (VDREs) in the promoters of genes regulated by 1,25-dihydroxyvitamin D3. pnas.orgpnas.orgresearchgate.netnih.gov However, despite its utility in the broader field of vitamin D research, there is a scarcity of published studies that have specifically employed luciferase reporter gene assays to investigate the direct effects of 1alpha-Hydroxyvitamin D5 on the promoter activity of its target genes.

Immunocytochemistry (ICC) and immunohistochemistry (IHC) are powerful techniques used to visualize the subcellular localization of specific proteins within cells and their distribution within tissues, respectively. These methods utilize antibodies that specifically bind to the protein of interest, which is then visualized using fluorescent or chromogenic detection systems.

Research utilizing immunohistochemistry has provided insights into the effects of 1alpha-Hydroxyvitamin D5 on protein localization. In a study investigating the effects of vitamin D analogs on normal mammary glands, histologic sections were processed to examine the localization of the Vitamin D Receptor (VDR) and Transforming Growth Factor-β1 (TGF-β1). The VDR was found to be localized in the nuclei of mammary epithelial cells. google.com Treatment with 1.0 µM 1alpha-Hydroxyvitamin D5 induced the expression of VDR in the nuclei of both ductal and alveolar cells. google.com Furthermore, this treatment also led to an extensive induction of TGF-β1, which was observed in the cytoplasm of mammary epithelial cells. google.com

Table 4: Immunohistochemical Findings of 1alpha-Hydroxyvitamin D5 Treatment in Normal Mammary Glands

| Target Protein | Treatment | Cellular Localization | Citation |

|---|---|---|---|

| VDR | 1.0 µM 1alpha-Hydroxyvitamin D5 | Nuclei of ductal and alveolar epithelial cells | google.com |

Emerging Research Themes and Future Perspectives for 1alpha Hydroxyvitamin D5

Unexplored Mechanistic Pathways and Novel Molecular Targets

While the primary mechanism of action for many vitamin D compounds is through the nuclear vitamin D receptor (VDR), research into 1alpha-Hydroxyvitamin D5 (1α(OH)D5) suggests more complex and potentially unique signaling pathways. google.comnih.gov Studies have shown that 1α(OH)D5 can inhibit the growth of various human breast cancer cell lines, including ZR-75, T47D, MCF-7, and others. google.com The compound's effects appear to be cell-line specific, inducing both differentiation and apoptosis in estrogen receptor-positive (ER+) cells, while primarily promoting differentiation in ER-negative cells. vulcanchem.com This suggests that its mechanistic pathway may be intertwined with estrogen signaling pathways.

Further research has indicated that in certain prostate cancer cell lines, 1α(OH)D5 is more effective at reducing growth rates than calcitriol (B1668218) and, importantly, does not increase the expression of the androgen receptor. aacrjournals.org This points towards a distinct mechanism of action compared to the primary active metabolite of vitamin D3. aacrjournals.org

Beyond the VDR, 1α(OH)D5 has been shown to modulate the expression of other key molecular targets. These include:

Transforming Growth Factor-beta1 (TGF-β1): Induction of TGF-β1 in mammary tissues is a potential mechanism for its anti-carcinogenic effects. vulcanchem.comresearchgate.net

Intercellular Adhesion Molecule-1 (ICAM-1): This molecule is affected by 1α(OH)D5, suggesting a role in cell-cell adhesion and communication. vulcanchem.com

nm23: This metastasis suppressor gene is also a target of 1α(OH)D5. vulcanchem.com

Nuclear Receptor Cofactors: The presence of cofactors like NCoR1 and SRC1, which can influence VDR action, appears to be crucial for the antiproliferative effects of 1α(OH)D5. researcher.life

A significant finding is that while VDR expression is necessary, it is not always sufficient for the antiproliferative action of 1α(OH)D5, suggesting that the integrity of the entire VDR signaling machinery is essential. researcher.life

Potential as a Research Tool for Vitamin D Signaling Studies

The unique properties of 1α(OH)D5 make it a valuable tool for dissecting the complexities of vitamin D signaling. Its reduced calcemic activity compared to 1α,25-dihydroxyvitamin D3 (calcitriol) allows for the study of vitamin D's non-calcemic effects without the confounding variable of hypercalcemia. researchgate.netoup.com This is particularly important in cancer research, where high doses of calcitriol are often toxic. researchgate.netoup.com